

Application Notes and Protocols for Tween 65 in Cell Culture Media

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Compound of Interest

Compound Name: Tween 65

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Introduction

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant used as an emulsifier and stabilizer in various applications, including pharmaceuticals and food production.[1] In the realm of biopharmaceuticals, surfactants play a crucial role in stabilizing biologic drug products by preventing surface adsorption and aggregation of proteins.[1][2] While Tween 80 and Tween 20 are the most commonly used polysorbates in monoclonal antibody (mAb) formulations, **Tween 65** is also recognized as suitable for mammalian cell culture.[3][4] Its application can be particularly beneficial in enhancing the stability and yield of recombinant proteins.

This document provides detailed application notes and protocols for the use of **Tween 65** as a component in cell culture media formulations, with a focus on mammalian cell lines such as Chinese Hamster Ovary (CHO) cells, which are widely used for the production of recombinant proteins.[5]

Mechanism of Action

Non-ionic surfactants like **Tween 65** exert their beneficial effects in cell culture through several mechanisms:

- **Shear Protection:** In bioreactors, cells are subjected to mechanical stress from agitation and sparging. **Tween 65** can reduce the surface tension of the culture medium, thereby

protecting cells from shear-induced damage and lysis.

- **Prevention of Protein Aggregation:** Recombinant proteins, particularly at high concentrations, are prone to aggregation, which can reduce their efficacy and potentially induce an immunogenic response.[6] **Tween 65**, with its amphiphilic nature, can interact with hydrophobic regions on the protein surface, preventing protein-protein aggregation and adsorption to surfaces.[4]
- **Improved Nutrient Solubility:** Surfactants can aid in the solubilization of certain media components, ensuring their availability to the cells.[5]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for **Tween 65** in cell culture applications, the following tables summarize data for the closely related polysorbates, Tween 80 and Tween 20. This information can serve as a starting point for optimizing the concentration of **Tween 65**. The primary difference between these polysorbates lies in the fatty acid ester component (Stearic acid for **Tween 65**, Oleic acid for Tween 80, and Lauric acid for Tween 20), which can influence their specific properties.

Table 1: Effect of Polysorbates on Monoclonal Antibody (mAb) Aggregation in CHO Cell Culture

| Surfactant | Concentration (g/L) | Effect on mAb Aggregation | Impact on Cell Growth/Viability | Reference |
|----------------|---------------------|-----------------------------|---------------------------------|-----------|
| Polysorbate 80 | 0.01 | Reduced aggregate formation | No negative impact observed | [6] |
| Polysorbate 20 | 0.01 | Reduced aggregate formation | No negative impact observed | [6] |

Table 2: General Concentration Ranges for Polysorbates in Biopharmaceutical Formulations

| Surfactant | Typical Concentration Range (% w/v) | Application | Reference |
|----------------|-------------------------------------|---------------------------------------|---------------------|
| Polysorbate 80 | 0.001 - 0.1 | Stabilization of protein formulations | [7] |
| Polysorbate 20 | 0.001 - 0.1 | Stabilization of protein formulations | [7] |

Experimental Protocols

The following protocols provide a general framework for incorporating **Tween 65** into cell culture media. Optimization will be necessary for specific cell lines and applications.

Protocol 1: Preparation of Tween 65 Stock Solution

Objective: To prepare a sterile, concentrated stock solution of **Tween 65** for addition to cell culture media.

Materials:

- **Tween 65** (high purity, suitable for cell culture)
- Cell culture grade water or a suitable buffer (e.g., PBS)
- Sterile filtration unit (0.22 µm pore size)
- Sterile storage bottles

Procedure:

- In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of **Tween 65**.
- Gently warm the **Tween 65** to reduce its viscosity for easier handling.
- Add the **Tween 65** to the cell culture grade water or buffer to achieve the desired stock concentration (e.g., 10% w/v).

- Mix the solution thoroughly by gentle swirling or using a sterile magnetic stirrer until the **Tween 65** is completely dissolved. Avoid vigorous vortexing to prevent foaming.
- Sterile-filter the **Tween 65** stock solution using a 0.22 µm filter.
- Aliquot the sterile stock solution into smaller, single-use sterile tubes or bottles.
- Store the aliquots at 2-8°C, protected from light.

Protocol 2: Optimization of Tween 65 Concentration in a Fed-Batch CHO Cell Culture

Objective: To determine the optimal concentration of **Tween 65** for maximizing viable cell density and recombinant protein titer in a fed-batch CHO cell culture.

Materials:

- CHO cell line producing a recombinant protein (e.g., a monoclonal antibody)
- Chemically defined basal and feed media for CHO cells
- Sterile **Tween 65** stock solution (from Protocol 1)
- Shake flasks or small-scale bioreactors
- Cell counting instrument (e.g., automated cell counter)
- Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

Experimental Workflow:



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Caption: Experimental workflow for optimizing **Tween 65** concentration.

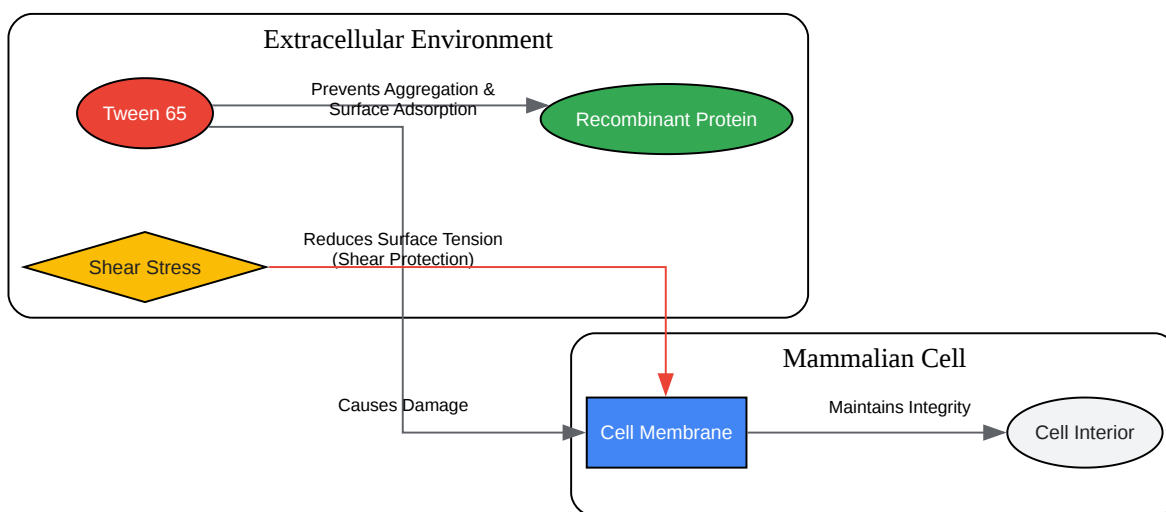
Procedure:

- Preparation:
 - Culture the CHO cells to obtain a sufficient number for inoculation with high viability (>95%).
 - Prepare shake flasks or bioreactors containing the basal medium supplemented with different concentrations of **Tween 65** (e.g., 0%, 0.005%, 0.01%, 0.02%, and 0.05% w/v). Include a control group with no **Tween 65**.
- Inoculation and Culture:
 - Inoculate the prepared flasks/bioreactors with the CHO cells at a predetermined seeding density (e.g., 0.3×10^6 cells/mL).[\[5\]](#)
 - Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
 - Implement the established fed-batch feeding strategy throughout the culture period.
- Sampling and Analysis:
 - Take daily samples from each culture condition.
 - For each sample, measure the viable cell density (VCD) and cell viability.
 - Quantify the concentration of the recombinant protein in the culture supernatant.
- Data Analysis:
 - Plot the VCD and protein titer over time for each **Tween 65** concentration.
 - Determine the concentration of **Tween 65** that results in the highest VCD and protein titer without compromising cell viability.

Signaling Pathways and Cellular Mechanisms

While specific signaling pathways affected by **Tween 65** have not been extensively studied, the primary interaction is at the cell membrane and with secreted proteins. Non-ionic surfactants

can modulate the fluidity of the cell membrane.[8] This can have indirect effects on membrane-associated proteins and signaling, but the primary role in cell culture media is biophysical protection.



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